N-(4-amino-2-methoxyphenyl)benzenesulfonamide
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Overview
Description
N-(4-amino-2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-amino-2-methoxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-amino-2-methoxyaniline+benzenesulfonyl chloride→this compound+HCl
The reaction is typically conducted in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-amino-2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Material Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-methoxyphenyl)acetamide
- N-(4-amino-2-methoxyphenyl)benzamide
- N-(4-amino-2-methoxyphenyl)thiourea
Uniqueness
N-(4-amino-2-methoxyphenyl)benzenesulfonamide is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct chemical reactivity and biological activity. The sulfonamide group further enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-13-9-10(14)7-8-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMWUWHCFJTSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354535 |
Source
|
Record name | Benzenesulfonamide, N-(4-amino-2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82565-49-9 |
Source
|
Record name | Benzenesulfonamide, N-(4-amino-2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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